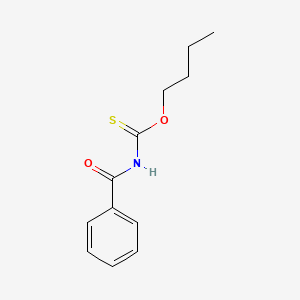![molecular formula C19H18N2 B14718920 5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole CAS No. 21240-68-6](/img/structure/B14718920.png)
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole is a tetracyclic compound belonging to the pyridocarbazole family. This compound is structurally related to ellipticine, a natural product known for its potent anti-cancer properties . The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole typically involves multi-step organic reactions. One common method involves the cyclodehydration of azomethines derived from 3-formyl-carbazoles and aminoacetals in the presence of orthophosphoric acid . This reaction yields various methyl-substituted pyridocarbazoles, including this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It is investigated for its potential anti-cancer properties, similar to ellipticine.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole involves several molecular targets and pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase II Inhibition: It can inhibit the enzyme topoisomerase II, which is essential for DNA replication and repair.
Kinase Inhibition: It can inhibit various kinases, which are enzymes involved in cell signaling and regulation.
Vergleich Mit ähnlichen Verbindungen
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole is similar to other pyridocarbazoles, such as:
Ellipticine: Known for its anti-cancer properties.
5,11-Dimethyl-6h-pyrido[4,3-b]carbazole: Another derivative with similar biological activities.
5,7,11-Trimethyl-6h-pyrido[4,3-b]carbazole: A related compound with slight structural differences.
The uniqueness of this compound lies in its specific methyl substitutions, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
21240-68-6 |
|---|---|
Molekularformel |
C19H18N2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
5,7,10,11-tetramethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C19H18N2/c1-10-5-6-11(2)18-16(10)17-12(3)15-9-20-8-7-14(15)13(4)19(17)21-18/h5-9,21H,1-4H3 |
InChI-Schlüssel |
ZOBMLFKZTVQMHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C(=C4C=CN=CC4=C3C)C)NC2=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


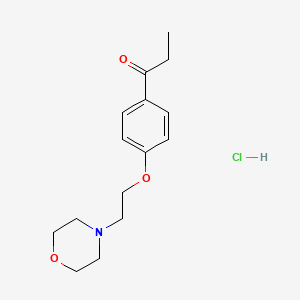
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)

![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)

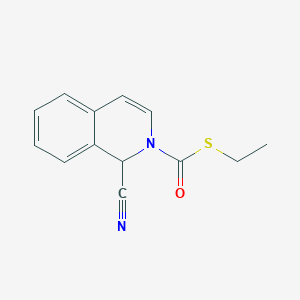


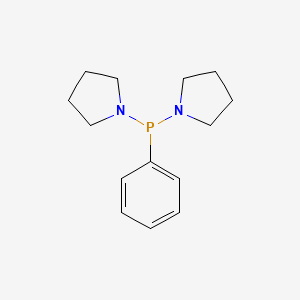
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)

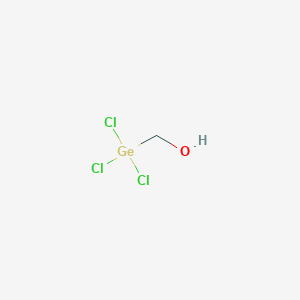
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
